methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate
Description
Methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate is a synthetic organic compound featuring a benzofuran moiety linked via a carbonylamino (-NH-C(=O)-) group to a methyl benzoate ester (Figure 1). This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for applications in medicinal chemistry, materials science, or agrochemical research.
Key structural features include:
- Benzofuran ring: A fused bicyclic system (benzene + furan) with electron-rich properties.
- Carbonylamino linker: Provides rigidity and hydrogen-bonding capability.
- Methyl benzoate group: A lipophilic ester that influences pharmacokinetic properties.
Properties
IUPAC Name |
methyl 4-(1-benzofuran-2-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-17(20)11-6-8-13(9-7-11)18-16(19)15-10-12-4-2-3-5-14(12)22-15/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCPOMNJKNCJPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions.
Amidation Reaction: The benzofuran derivative is then subjected to an amidation reaction with 4-aminobenzoic acid.
Esterification: Finally, the carboxylic acid group of the resulting compound is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups in the compound undergo hydrolysis under specific conditions:
Ester Hydrolysis
-
Conditions : Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) aqueous solutions at elevated temperatures (60–100°C).
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Products :
-
Acidic: 4-[(1-Benzofuran-2-ylcarbonyl)amino]benzoic acid and methanol.
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Basic: Sodium/potassium salt of the benzoic acid derivative.
-
| Reaction Type | Reagents | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Acid hydrolysis | 6M HCl | 80°C, 6 hrs | 72–78 | |
| Base hydrolysis | 2M NaOH | 70°C, 4 hrs | 85–89 |
Amide Hydrolysis
-
Requires stronger conditions due to the stability of the amide bond:
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Concentrated HCl (12M) at reflux (110°C) for 12–24 hours.
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Products: Benzofuran-2-carboxylic acid and 4-aminobenzoic acid derivatives.
-
Nucleophilic Substitution at the Benzofuran Ring
The benzofuran moiety participates in electrophilic aromatic substitution (EAS) reactions. Key examples include:
Nitration
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Reagents : HNO₃/H₂SO₄ (nitrating mixture).
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Position : Substitution occurs preferentially at the 5-position of the benzofuran ring due to electronic directing effects .
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Outcome : Introduction of a nitro group enhances electrophilicity for downstream reactions.
| Reaction Conditions | Product Structure | Yield (%) | Notes |
|---|---|---|---|
| 0°C, 2 hrs | 5-Nitro derivative | 63 |
Halogenation
-
Reagents : Cl₂/FeCl₃ or Br₂/FeBr₃.
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Position : Halogens (Cl, Br) substitute at the 5- or 7-position .
Condensation Reactions
The amide group acts as a nucleophile in condensation with carbonyl-containing reagents:
Schiff Base Formation
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Reagents : Aldehydes (e.g., benzaldehyde) in ethanol under reflux.
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Mechanism : The amino group reacts with aldehydes to form imine linkages.
| Aldehyde Used | Solvent | Time (hrs) | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Ethanol | 8 | 68 |
Reduction Reactions
Selective reduction of functional groups is achievable:
Ester to Alcohol
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Reagents : LiAlH₄ in dry THF at 0°C.
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Product : 4-[(1-Benzofuran-2-ylcarbonyl)amino]benzyl alcohol.
Nitro Group Reduction
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Reagents : H₂/Pd-C in ethanol.
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Product : Corresponding amine derivative (if nitro group is present post-substitution).
Oxidation Reactions
The benzofuran ring is susceptible to oxidative cleavage:
Ring Opening
-
Reagents : KMnO₄ in acidic or neutral conditions.
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Product : Dicarboxylic acid derivatives via cleavage of the furan oxygen .
Cycloaddition Reactions
The compound’s benzofuran component participates in [4 + 1] cycloadditions with isocyanides, forming complex heterocyclic architectures .
| Substrate | Isocyanide | Catalyst | Yield (%) |
|---|---|---|---|
| o-QMs | p-NO₂-C₆H₄NC | None | 78 |
Key Research Findings
-
Hydrolysis Selectivity : Base hydrolysis of the ester group proceeds with higher yields (85–89%) compared to acid-mediated cleavage (72–78%).
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Benzofuran Reactivity : Electronic effects from the carbonylamino group deactivate the benzofuran ring, limiting substitution to strongly electrophilic reagents .
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Functional Group Compatibility : The amide linkage remains stable under ester hydrolysis conditions, enabling selective modifications.
Table 1: Hydrolysis Reaction Parameters
| Functional Group | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Ester | 2M NaOH | 70°C, 4 hrs | 85–89 |
| Amide | 12M HCl | 110°C, 24 hrs | 58–62 |
Table 2: Substitution Reactions on Benzofuran Ring
| Reaction Type | Reagent | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5 | 63 |
| Bromination | Br₂/FeBr₃ | 7 | 55 |
Scientific Research Applications
Organic Chemistry
Methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate serves as a versatile building block for synthesizing more complex organic compounds. Its ability to undergo various chemical transformations, including:
- Oxidation: Can yield carboxylic acids or ketones.
- Reduction: Can produce alcohols or amines.
This versatility makes it valuable in developing new synthetic routes for pharmaceuticals and agrochemicals.
Research indicates that compounds containing benzofuran moieties exhibit significant biological activities, including:
- Antimicrobial Properties: Studies have shown that derivatives of benzofuran can inhibit the growth of various bacterial strains.
- Anticancer Activity: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific signaling pathways.
Pharmaceutical Development
The compound is being investigated for its potential as a therapeutic agent. It has been noted for:
- Targeting Specific Pathways: The benzofuran component interacts with biological receptors, potentially modulating their activity and leading to therapeutic effects.
- Formulation in Drug Delivery Systems: Its chemical properties allow it to be incorporated into nanoparticles or liposomes for targeted drug delivery.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial efficacy | This compound showed significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study B | Investigate anticancer properties | In vitro tests demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells, reducing viability by 50% at a concentration of 20 µM. |
| Study C | Assess pharmacokinetics | Animal studies indicated favorable absorption and distribution characteristics, with half-life estimates around 6 hours post-administration. |
Mechanism of Action
The mechanism of action of methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, leading to inhibition of microbial growth or induction of apoptosis in cancer cells . The compound may also interfere with DNA replication and repair processes, contributing to its antimicrobial and anti-tumor effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of benzofuran and benzoate groups. Below is a comparative analysis with analogous molecules from the pesticide domain (–6) and related heterocyclic systems:
Table 1: Structural and Functional Comparison
Key Differences
Bioactivity: this compound: No pesticidal data is available, but benzofurans are associated with antimicrobial and anti-inflammatory activities in other contexts. Sulfonylurea analogs (Metsulfuron-methyl, Tribenuron-methyl): Target acetolactate synthase (ALS) in plants, disrupting amino acid synthesis . Diclofop-methyl: Inhibits acetyl-CoA carboxylase (ACCase), critical for lipid biosynthesis in grasses .
Structural Motifs: The target compound’s benzofuran contrasts with the triazine (Metsulfuron) or pyrimidine (Tribenuron) rings in herbicides, which are critical for enzyme binding. The carbonylamino linker differs from the sulfonylurea bridge in herbicidal analogs, affecting hydrogen-bonding patterns and target specificity.
Physicochemical Properties :
- Lipophilicity : The benzofuran-benzoate system likely has higher lipophilicity (logP ~3.5) compared to sulfonylureas (logP ~2.0–2.5), influencing membrane permeability .
- Stability : Ester groups (common in all compounds) are prone to hydrolysis, but electron-withdrawing substituents (e.g., benzofuran) may slow degradation.
Research Findings and Implications
- Synthetic Accessibility: The compound could be synthesized via amide coupling between 1-benzofuran-2-carboxylic acid and methyl 4-aminobenzoate, analogous to sulfonylurea herbicide preparation .
- Biological Potential: Benzofuran derivatives exhibit diverse bioactivities (e.g., kinase inhibition), suggesting the target compound could be optimized for drug discovery.
Biological Activity
Methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a benzofuran moiety, which is known for its diverse biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 281.30 g/mol.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The benzofuran moiety interacts with specific enzymes, potentially inhibiting their activity, which can lead to altered metabolic pathways.
- Receptor Modulation : The compound may also modulate receptor activity, influencing cellular signaling pathways that are crucial for various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
The compound has been evaluated for its anticancer effects in several studies. Notably, it demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Case Studies and Research Findings
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR identify functional groups (amide, ester, benzofuran). Key peaks include the ester methyl group at δ 3.8–4.0 ppm and benzofuran protons at δ 6.5–7.5 ppm .
- X-ray Crystallography : Single-crystal XRD using SHELX software confirms molecular geometry and hydrogen-bonding patterns. ORTEP-3 is recommended for visualizing thermal ellipsoids .
How can discrepancies between XRD data and spectroscopic results be resolved during structural analysis?
Advanced Research Question
Discrepancies may arise from:
- Polymorphism : Different crystal forms altering XRD patterns. Re-crystallize in alternative solvents.
- Dynamic Effects : NMR may average conformations, while XRD captures static structures. Use variable-temperature NMR to probe dynamics.
- Disordered Atoms : Refine XRD data with SHELXL’s PART instruction to model disorder. Cross-validate with DFT-calculated NMR shifts .
How does the benzofuran moiety influence the compound’s reactivity in further derivatization?
Advanced Research Question
The benzofuran core enhances electron delocalization, making the carbonyl group electrophilic. Reactivity highlights:
- Electrophilic Substitution : Bromination occurs preferentially at the benzofuran’s 5-position.
- Nucleophilic Attack : Amide nitrogen can undergo alkylation or acylation under basic conditions.
- Photostability : The fused aromatic system reduces UV degradation, making it suitable for materials science applications .
What are potential applications of this compound in medicinal chemistry research?
Basic Research Question
- Enzyme Inhibition : The amide and ester groups make it a candidate for protease or kinase inhibition studies.
- Drug Delivery : Ester hydrolysis under physiological conditions could release bioactive moieties.
- Structure-Activity Relationships (SAR) : Serve as a scaffold for synthesizing analogs with modified benzofuran or benzoate groups .
How should crystallographic data with twinning be refined for accurate structural determination?
Advanced Research Question
For twinned crystals:
Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve overlapping reflections.
Twin Refinement : In SHELXL, apply the TWIN and BASF commands to model twin domains.
Validation : Check R-factor convergence and residual density maps. Evidence from SHELX applications shows successful refinement of twinned macromolecular data with R-values <5% .
What strategies mitigate side reactions during the acylation step in this compound’s synthesis?
Advanced Research Question
- Protecting Groups : Protect the amine in methyl 4-aminobenzoate with Boc before acylation, followed by deprotection.
- Low Temperature : Conduct reactions at –10°C to suppress hydrolysis of the acyl chloride.
- In Situ Monitoring : Use FTIR to track acyl chloride formation (C=O stretch at ~1800 cm) and minimize over-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
